2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Description
2-Chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a pyrazolopyridine derivative characterized by a chloroacetamide moiety attached to a 1,4,6-trimethyl-substituted pyrazolo[3,4-b]pyridine core. The chloro and methyl substituents modulate its electronic and steric properties, influencing reactivity, solubility, and binding affinity. Despite its discontinued commercial availability , its synthesis and structural analogs remain significant in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-6-4-7(2)13-11-9(6)10(15-16(11)3)14-8(17)5-12/h4H,5H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPTVPPDPSUFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Chemical Reactions Analysis
2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the ATP pocket of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth .
Comparison with Similar Compounds
Key Observations :
- Acetamide Modifications : Replacing chloroacetyl with benzoyl (7c) introduces aromatic bulk, which may enhance target binding but reduce synthetic yield (61% vs. 89% for 7a) .
Physicochemical and Spectroscopic Properties
Biological Activity
2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, with CAS Number 866131-79-5, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₄O |
| Molecular Weight | 252.7 g/mol |
| Boiling Point | 479.2 ± 45.0 °C (predicted) |
| Density | 1.39 ± 0.1 g/cm³ (predicted) |
The biological activity of this compound is primarily attributed to its inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. The compound binds to the ATP pocket of TRKs, preventing their activation and disrupting downstream signaling pathways that promote cell growth.
Inhibitory Activity
Research indicates that this compound exhibits significant inhibitory effects on various kinases:
- Cyclin-dependent Kinases (CDKs) : It has shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating selective inhibition which may be beneficial in cancer therapy .
- Anticancer Potential : The compound has been tested against several human tumor cell lines such as HeLa and HCT116, exhibiting potent antiproliferative effects .
Anticancer Effects
The anticancer properties of this compound have been highlighted in various studies:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines .
Enzymatic Inhibition
The compound has also been noted for its ability to inhibit specific enzymes involved in cancer progression:
- Protein Kinase Inhibition : It selectively inhibits protein kinases that are crucial for tumor growth and survival, making it a candidate for further development as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
When compared to other pyrazolopyridine derivatives, this compound stands out due to its unique substituents which enhance its biological activity:
| Compound Name | Key Features |
|---|---|
| 1H-pyrazolo[3,4-b]pyridines | Similar core structure but varied substituents |
| 2-furancarboxamide derivative | Different chemical properties and biological activity |
The structural diversity among these compounds allows for a broad spectrum of biological activities, with this compound showing promising results in specific kinase inhibition.
Case Studies
Several case studies have reported on the efficacy of this compound:
- Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK2 and CDK9 with high selectivity, suggesting potential use in targeted cancer therapies .
- In Vitro Antiproliferative Assays : Various assays conducted on human tumor cell lines showed that this compound could significantly reduce cell viability compared to control groups .
Q & A
Basic: What are the standard synthetic routes for 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide?
The synthesis typically involves multi-step reactions focusing on:
- Core formation : Cyclization of pyrazole precursors with chlorinated acetamide derivatives under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
- Substituent introduction : Alkylation or arylation steps to introduce methyl groups at the 1,4,6-positions of the pyrazolo-pyridine core. Temperature control (60–80°C) and catalysts like K₂CO₃ are critical for regioselectivity .
- Final acylation : Reaction of the pyrazolo-pyridine intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Basic: How is the compound characterized, and what analytical techniques are essential?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, the acetamide carbonyl signal appears at ~168–170 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 323.1) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Conflicting spectral data (e.g., unexpected NMR splitting or MS adducts) require:
- Cross-validation : Compare data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify consistent patterns .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Advanced: What strategies optimize yield in the acylation step of the synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
- Stoichiometric adjustments : Using 1.2 equivalents of 2-chloroacetyl chloride to drive the reaction to completion .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency by activating the carbonyl group .
- Temperature modulation : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis of the chloroacetamide group) .
Advanced: What pharmacological mechanisms are hypothesized for this compound?
While direct studies are limited, structural analogs suggest:
- Kinase inhibition : The pyrazolo-pyridine core may act as a ATP-binding site competitor in kinases (e.g., CDK or JAK families) .
- Antimicrobial activity : Chloroacetamide derivatives exhibit thiol-reactive properties, disrupting bacterial cysteine proteases .
- Cytotoxicity : Methyl substituents enhance lipophilicity, potentially improving cell membrane penetration for anticancer applications .
Validation requires enzymatic assays (e.g., kinase inhibition IC₅₀ measurements) and cell-based viability studies (MTT assays) .
Advanced: How does the electronic environment of the pyrazolo-pyridine core influence reactivity?
- Electron-withdrawing effects : The chloroacetamide group decreases electron density at the pyridine nitrogen, reducing nucleophilic attack susceptibility .
- Methyl substituents : The 1,4,6-trimethyl groups sterically hinder reactions at the pyridine ring while stabilizing the core via hyperconjugation .
- Reactivity mapping : Use Hammett constants (σ values) to predict substituent effects on reaction rates (e.g., SNAr substitutions) .
Advanced: What are the stability challenges during storage, and how can they be mitigated?
- Hydrolysis risk : The chloroacetamide group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in desiccated environments .
- Light sensitivity : The pyrazolo-pyridine core may degrade under UV light. Use amber vials and avoid prolonged exposure .
- Analytical monitoring : Regular HPLC checks (every 3–6 months) to detect degradation products like the carboxylic acid derivative .
Advanced: How can computational methods aid in predicting biological activity?
- Molecular docking : Screen against kinase X-ray structures (e.g., PDB entries 4HXJ or 6SJ7) to identify binding poses .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- ADMET prediction : Tools like SwissADME assess permeability (Caco-2 models) and cytochrome P450 interactions to prioritize lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
